Boiling Point: 4-Bromo Regioisomer Shows ~35 °C Lower Boiling Point Than 3-Bromo Isomer, Facilitating Distillation-Based Purification
The target compound (4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile) has a predicted boiling point of 422.5±40.0 °C at 760 mmHg. Its regioisomer, 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS 1190318-54-7), displays a boiling point of 457.8±40.0 °C under identical conditions, a difference of approximately 35 °C . The 3-iodo analog (CAS 1190314-92-1) boils even higher at 477.7±40.0 °C (~55 °C above the 4-Br compound), while the non-halogenated parent scaffold boils at 405.3±25.0 °C . This indicates that the 4-bromo substitution pattern results in weaker intermolecular interactions compared to the 3-bromo or 3-iodo arrangements, translating to lower energy requirements for distillation and sublimation-based purification workflows.
| Evidence Dimension | Boiling point at 760 mmHg (predicted) |
|---|---|
| Target Compound Data | 422.5±40.0 °C |
| Comparator Or Baseline | 3-Br isomer: 457.8±40.0 °C; 3-I analog: 477.7±40.0 °C; parent (no halogen): 405.3±25.0 °C |
| Quantified Difference | 4-Br is ~35 °C lower than 3-Br; ~55 °C lower than 3-I; ~17 °C higher than parent |
| Conditions | Predicted values at 760 mmHg; data sourced from Chemsrc physicochemical database |
Why This Matters
A lower boiling point within the halogenated analog series reduces thermal stress during purification, potentially preserving compound integrity and enabling more efficient distillation or sublimation at industrially relevant scales.
